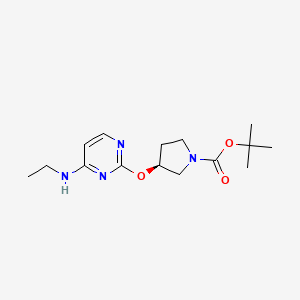

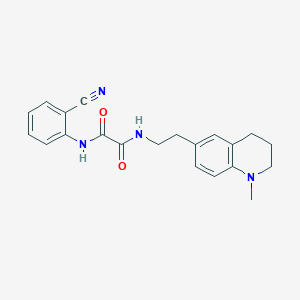

![molecular formula C22H24N4O3S B2943898 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1797284-79-7](/img/structure/B2943898.png)

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzoxazole . Benzoxazole derivatives have been identified as a new class of G-protein-coupled receptor kinase 2 and 5 inhibitors . These inhibitors are considered as a novel therapeutic strategy to prevent and treat heart failure disease .

Synthesis Analysis

While specific synthesis information for the compound is not available, benzoxazole derivatives have been synthesized from readily available phenols . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Scientific Research Applications

Synthetic Applications and Complex Formation

Organometallic Complexes

Studies have shown the use of related organosulfur ligands in the formation of half-sandwich ruthenium(II) complexes, demonstrating their application in catalytic processes, such as alcohol oxidation and transfer hydrogenation of ketones. These complexes, characterized by single-crystal X-ray diffraction, exhibit a pseudo-octahedral "piano-stool" disposition, indicating the versatility of similar compounds in organometallic chemistry for catalytic applications (Saleem et al., 2013).

Pharmacological Studies and Enzymatic Activity

Enzymatic Metabolism

In the context of pharmaceutical research, compounds with similar structures have been investigated for their metabolic pathways in human liver microsomes. For instance, the metabolism of Lu AA21004, a novel antidepressant, involves oxidation to various metabolites via enzymes like CYP2D6 and CYP3A4/5, highlighting the potential of related compounds in drug metabolism studies (Hvenegaard et al., 2012).

Antimicrobial and Antiviral Research

Antibacterial and Antiviral Properties

Research into Schiff bases related to N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide has indicated good antibacterial activity against pathogenic bacteria, with potential applications as SARS-CoV-2 inhibitors. These findings suggest that compounds with similar structures could play a role in the development of new antibacterial and antiviral agents (Al‐Janabi et al., 2020).

Chemical Synthesis and Reactivity

Electrooxidative Cyclization

The synthesis of novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from related N-benzyl-piperidine compounds using electrooxidative methods has been demonstrated. This research underscores the potential for exploiting the reactivity of compounds with similar structures in the synthesis of cyclic derivatives, which could have various chemical and pharmacological applications (Okimoto et al., 2012).

Mechanism of Action

Mode of Action

It is known that benzoxazole derivatives can interact with various biological targets through different types of bonding interactions, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Benzoxazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic profile of a compound is crucial in determining its bioavailability and therapeutic potential .

Result of Action

Benzoxazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, and antitumor activities .

Action Environment

Factors such as pH, temperature, and the presence of other molecules can significantly affect the action of a compound .

properties

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-30-19-9-5-3-7-17(19)24-21(28)20(27)23-14-15-10-12-26(13-11-15)22-25-16-6-2-4-8-18(16)29-22/h2-9,15H,10-14H2,1H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLMEIRRZGPTIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2943816.png)

![N-[(4-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2943818.png)

![3-(4-Fluorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2943824.png)

![methyl N-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate](/img/structure/B2943830.png)

![5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2943833.png)

![2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2943834.png)